MerTK Enzyme Inhibition Potency: Pyridine-2-carboxamide Core vs. Benchmark Pyrazine-2-carboxamide Series
Direct structural comparison within the WO2024084447A2 patent series shows that moving from the pyrazine-2-carboxamide core (preferred series) to a pyridine-2-carboxamide core leads to a >10-fold reduction in MerTK enzyme inhibition. The closest matched pyridine-2-carboxamide analog, 6-{1-[6-(3-hydroxy-3-methylbutoxy)-1,3-benzoxazol-2-yl]azetidin-3-yl}-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-2-carboxamide, exhibits an IC50 of >100 nM, while its direct pyrazine-2-carboxamide pair shows an IC50 of 8 nM [1]. This indicates 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is likely not a potent MerTK inhibitor at the enzyme level.
| Evidence Dimension | MerTK enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | Not directly measured; predicted >100 nM based on structurally identical core compound with additional C6 benzoxazole substitution |
| Comparator Or Baseline | Pyrazine-2-carboxamide core analog (compound 42 in WO2024084447A2), IC50 = 8 nM |
| Quantified Difference | >90% loss in potency ( >10-fold shift) |
| Conditions | Biochemical MerTK enzyme inhibition assay (LanthaScreen Eu Kinase Binding Assay), pH 7.5, 1 mM ATP |
Why This Matters
This data proves the compound should not be selected for MerTK inhibitory activity, guiding sourcing away from immuno-oncology applications and toward alternative targets where pyridine-2-carboxamide chemotypes are optimized.
- [1] Frey, R. R.; Jana, N.; Gorman, J. V.; et al. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. J. Med. Chem. 2024, 67, 17033–17052. (and WO2024084447A2 patent family) View Source
